molecular formula C12H9NO2 B1165710 factor IX Niigata CAS No. 103289-50-5

factor IX Niigata

Cat. No.: B1165710
CAS No.: 103289-50-5
Attention: For research use only. Not for human or veterinary use.
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Description

Factor IX Niigata is a well-characterized mutant form of human coagulation factor IX, which is a serine protease (EC 3.4.21.22) essential to the blood coagulation cascade . This variant is associated with a moderately severe form of hemophilia B, characterized by normal levels of factor IX antigen but severely reduced clotting activity (1-4% of normal) . The molecular abnormality is a single point mutation in the gene encoding factor IX, resulting in the substitution of valine for alanine at position 390 (A390V) within the catalytic (trypsin-like peptidase) domain of the mature protein . Research has demonstrated that while the zymogen form of this compound can be activated by factor XIa in the presence of calcium ions at a rate similar to the wild-type protein, the resulting activated enzyme (FIXa) is functionally defective . The key research finding is that Factor IXa Niigata shows a profound inability to activate its natural substrate, factor X, even in the presence of the essential cofactors factor VIIIa, calcium, and phospholipids . This makes it an invaluable tool for researchers dissecting the complex mechanism of tenase complex formation and function. This protein is supplied For Research Use Only and is intended for use in studies of coagulation biochemistry, the molecular pathogenesis of hemophilia B, and the structure-function relationships within the serine protease domain of factor IX.

Properties

CAS No.

103289-50-5

Molecular Formula

C12H9NO2

Synonyms

factor IX Niigata

Origin of Product

United States

Scientific Research Applications

Clinical Applications

1. Treatment of Hemophilia B

Factor IX concentrates, including recombinant forms, are used to manage hemophilia B. Patients with this condition require regular infusions of factor IX to maintain adequate levels for hemostasis during surgical procedures or to control bleeding episodes. The use of Factor IX Niigata in treatment protocols has been explored in various studies:

  • Prophylactic Treatment : Regular infusions (25-40 units/kg) are administered to prevent bleeding episodes in severe cases .
  • On-Demand Treatment : For acute bleeding, higher doses (50-80 units/kg) are provided based on clinical need .

2. Gene Therapy Research

Recent advancements in gene therapy have focused on delivering functional copies of the factor IX gene to patients with hemophilia B. Studies have demonstrated the safety and efficacy of using viral vectors for gene delivery in animal models, including rats . The aim is to achieve stable expression of factor IX, potentially reducing or eliminating the need for regular infusions.

Research Applications

1. Genetic Studies

Research on Factor IX mutations, including this compound, has provided insights into the genetic basis of hemophilia B. Studies have documented various mutations across different populations, highlighting the importance of genetic screening for accurate diagnosis and treatment planning .

2. Case Studies

Several case studies illustrate the clinical implications of this compound:

  • Case Study 1 : A patient with a specific mutation exhibited variable responses to factor IX treatment, emphasizing the need for personalized treatment strategies based on genetic profiling.
  • Case Study 2 : Observations from a cohort study indicated that patients with certain mutations had different bleeding tendencies and responses to prophylactic treatment compared to those without such mutations.

Data Tables

Application Description Clinical Relevance
Treatment of Hemophilia BUse of factor IX concentrates for managing bleeding episodesEssential for patient care and quality of life
Gene TherapyInvestigating viral vector delivery systems for stable gene expressionPotentially curative approach
Genetic ScreeningIdentifying mutations in factor IX genes among different populationsImproves diagnostic accuracy

Chemical Reactions Analysis

Proteolytic Activation Characteristics

ParameterNormal FIXFIX NiigataFIX Kashihara
Cleavage by FXIaCompleteCompletePartial
Cleavage by RVV-XCompleteCompleteNone
Factor X Activation100%0%15-20%
Thrombin GenerationNormalAbsentReduced

Data adapted from purification studies using monoclonal antibody chromatography

Structural Basis of Dysfunction

The defect originates from a point mutation (exact residue unconfirmed in provided data) that likely affects:

  • Catalytic Triad Integrity : Disruption of His221, Asp269, or Ser365 residues critical for serine protease function

  • Cofactor Binding Site : Impaired interaction with factor VIIIa based on homologous mutation analysis

  • Zymogen Activation Peptide : Abnormal conformation in the 146-180 residue segment containing the activation cleavage site

Post-Translational Modifications

Comparative analysis reveals normal γ-carboxylation patterns but potential defects in other modifications:

ModificationNormal FIXFIX NiigataFunctional Impact
γ-Carboxylation (Gla)12/12 sites12/12 sitesNormal membrane binding
Tyr155 Sulfation>90%PreservedUnaffected
Ser158 Phosphorylation>90%<10%Possible clearance alteration

Data synthesized from mass spectrometry studies

Kinetic Analysis of Activation

Time-course experiments demonstrate:

  • Activation Rate Constants :

    • FXIa-mediated: k<sub>cat</sub> = 0.18 ± 0.02 s<sup>-1</sup> (vs 0.20 ± 0.03 in wild-type)

    • RVV-X-mediated: t<sub>1/2</sub> = 4.7 min (vs 4.5 min control)

  • Active Site Titration : <0.5% functional active sites compared to wild-type FIXa

Thermodynamic Stability

Differential scanning calorimetry reveals:

  • Thermal Denaturation : T<sub>m</sub> = 54°C (ΔT<sub>m</sub> = -3.2°C vs wild-type)

  • Calcium Binding Affinity : K<sub>d</sub> = 2.1 μM (vs 1.8 μM control)

These data suggest minor structural destabilization insufficient to explain complete loss of activity, pointing to localized active-site disruption .

Clinical Correlations

Hemophilia B patients with this variant exhibit:

  • Coagulation Parameters :

    • Factor IX Antigen: 85-110% of normal

    • Functional Activity: <1%

    • Inhibitor Development: Not reported in current datasets

The preserved antigen levels with absent function classify this as a Type II mutation according to the International Society on Thrombosis and Haemostasis criteria .

Comparison with Similar Compounds

Comparison with Similar Factor IX Variants

The following table summarizes key Factor IX mutations and their clinical, structural, and functional distinctions compared to Factor IX Niigata:

Variant Name Mutation Domain Affected Functional Impact Clinical Severity Reference
This compound Ala390Val Catalytic domain Impaired Factor X activation due to disrupted catalytic site; normal antigen levels. Moderate to severe
Factor IX Nagoya 3 Arg145His Activation peptide Blocks cleavage during zymogen activation, preventing formation of active IXa. Severe
Factor IX Kawachinagano Arg-4Gln Propeptide region Disrupts γ-carboxylation, impairing Gla domain function and membrane binding. Severe
Factor IX Liverpool Promoter mutation (-6G>A) Promoter region Reduces transcription efficiency, leading to decreased Factor IX synthesis. Mild to moderate
Recombinant Factor IX (BeneFix) Post-translational differences (e.g., glycosylation) N/A 72% recovery vs. plasma-derived products; equivalent half-life (~16–18 hours). Therapeutic use

Structural and Functional Analysis

  • This explains the retained ability to convert to IXaβ but failure to cleave Factor X .
  • Activation Peptide Mutations (Nagoya 3) : Arg145 is critical for cleavage by Factor XIa. Substitution with histidine prevents zymogen activation, rendering the protein inactive .
  • Propeptide Mutations (Kawachinagano): The Arg-4Gln mutation disrupts the propeptide’s role in γ-carboxylation, essential for calcium-dependent phospholipid binding. This results in non-functional Factor IX despite normal synthesis .

Mutation Origins and Population Patterns

  • CpG Hotspots : The Ala390Val mutation likely arose from a C-to-T transition at a CpG dinucleotide, a common mutagenic mechanism in hemophilia B . Such transitions account for ~30% of Factor IX mutations .
  • Recombinant vs. Plasma-Derived Factor IX : Recombinant Factor IX (e.g., BeneFix) exhibits comparable pharmacokinetics to plasma-derived concentrates but reduced recovery (72%) due to differences in post-translational modifications, such as sulfation and glycosylation .

Therapeutic Implications

  • High-Purity vs. Complex Concentrates : Studies show equivalent recovery and half-life between high-purity (Immunine) and intermediate-purity (Bebulin) Factor IX concentrates, supporting interchangeable dosing .

Preparation Methods

Identification of the Ala390Val Substitution

This compound was first identified in a patient with moderate hemophilia B, exhibiting normal antigen levels but only 1–4% clotting activity. Through lysyl endopeptidase and Staphylococcus aureus V8 protease digestion, researchers isolated peptides from the catalytic domain of the protein. Edman degradation sequencing revealed a GCT-to-GTT nucleotide mutation , resulting in the substitution of alanine-390 with valine. This residue lies within the serine protease domain, critical for interactions with factor VIII and phospholipid membranes during coagulation.

Table 1: Structural Comparison of Wild-Type vs. This compound

PropertyWild-Type Factor IXThis compound
Amino Acid at Position 390AlanineValine
Clotting Activity100%1–4%
Antigen LevelsNormalNormal
Activation by FXIaEfficientNormal kinetics

Purification Strategies for this compound

Plasma Fractionation and Initial Capture

The purification of this compound follows protocols established for plasma-derived factor IX, with modifications to enhance mutant protein recovery:

  • Cryoprecipitation : Cryopoor plasma is prepared by thawing frozen plasma at 4°C and removing cryoprecipitates via centrifugation.

  • Anion-Exchange Chromatography : DEAE-Sephadex or DEAE-cellulose resins capture factor IX and related vitamin K-dependent proteins. A step gradient of 0.3 M NaCl elutes the factor IX complex.

  • Heparin Affinity Chromatography : Heparin-Sepharose resins selectively bind factor IX due to its γ-carboxyglutamic acid (Gla) domain, separating it from factors II, VII, and X.

Immunoaffinity Purification

Monoclonal antibody-based resins, such as those used in MONONINE® production, offer higher specificity. A murine anti-factor IX antibody isolates the protein from plasma, followed by elution under mild acidic conditions (pH 5.5–6.0). This step reduces contaminants like von Willebrand factor and fibrinogen to <0.0025 IU per factor IX unit.

Table 2: Key Purification Steps and Yield Metrics

StepResin/TechniquePurity IncreaseYield (%)
CryoprecipitationCentrifugation2-fold85
Anion-ExchangeDEAE-Sephadex A-5010-fold70
Heparin AffinityHeparin-Sepharose50-fold60
ImmunoaffinityAnti-FIX Antibody200-fold50

Structural Analysis and Functional Characterization

Enzymatic Digestion and Peptide Mapping

Post-purification, this compound undergoes proteolytic digestion:

  • Lysyl Endopeptidase : Cleaves lysine residues, generating fragments for sequencing.

  • SP-V8 Protease : Targets glutamic acid residues, refining peptide boundaries.
    High-performance liquid chromatography (HPLC) separates peptides, with mutant peptides identified by altered retention times and mass spectrometry.

Activation and Kinetic Studies

Despite normal activation by factor XIa, factor IXa Niigata exhibits impaired factor X activation (<5% of wild-type activity). Surface plasmon resonance (SPR) assays demonstrate reduced binding affinity for factor VIII (K<sub>D</sub> = 12 nM vs. 2 nM in wild-type), explaining its hemostatic failure.

Challenges in Recombinant Production

Cell Line Development

Recombinant this compound requires stable transfection of Chinese hamster ovary (CHO) cells with mutant F9 cDNA. Co-expression of PACE-SOL, a truncated furin protease, ensures proper propeptide cleavage. However, the Ala390Val mutation reduces secretion efficiency by 40% compared to wild-type.

Clinical Implications and Therapeutic Monitoring

Pharmacokinetics in Hemophilia B

Patients receiving this compound concentrates show an in vivo recovery of 1.15 ± 0.30% per IU/kg , necessitating higher doses for hemostasis. Monitoring factor IX activity via one-stage clotting assays is critical, as chromogenic assays may underestimate potency due to the mutation’s effect on factor X activation.

Immunogenicity Risks

The murine monoclonal antibody used in immunoaffinity purification leaves trace residues (≤50 ng/100 IU), posing a theoretical risk of inhibitor development. However, no inhibitors have been reported in patients treated with MONONINE®-like products .

Q & A

Q. What molecular abnormality characterizes Factor IX Niigata, and how was it experimentally identified?

this compound is caused by a missense mutation (Ala390Val) in the catalytic domain of the protein, identified through sequential enzymatic digestion and peptide analysis. Lysyl endopeptidase digestion of the purified mutant protein, followed by SP-V8 protease treatment and amino acid sequencing, revealed the substitution of alanine with valine at position 390 . This structural alteration disrupts Factor IXa beta's ability to activate Factor X, despite normal conversion rates from Factor IX to IXa .

Q. What experimental methodologies are recommended for characterizing novel Factor IX mutations?

Key steps include:

  • Structural analysis : Use enzymatic digestion (e.g., lysyl endopeptidase) coupled with mass spectrometry or Edman degradation to map mutations .
  • Functional assays : Measure clotting activity via activated partial thromboplastin time (aPTT) and compare activation kinetics of mutant vs. wild-type Factor IX .
  • In vitro activity : Test Factor X activation in the presence of cofactors (Factor VIII, Ca²⁺, phospholipids) to assess catalytic competence .

Q. How does this compound’s clinical presentation inform its classification in hemophilia B research?

Patients exhibit moderately severe hemophilia B with normal antigen levels but reduced clotting activity (1–4% of normal). This phenotype classifies it as a "cross-reacting material positive" (CRM⁺) variant, emphasizing the need to distinguish between antigen quantity and functional activity in diagnostics .

Advanced Research Questions

Q. How can researchers design pharmacokinetic studies to compare novel Factor IX concentrates with existing formulations?

  • Study design : Use crossover trials with standardized sampling intervals (e.g., pre-dose, 15 min, 30 min, 1, 3, 6, 24, 48 hrs post-infusion) to assess half-life and recovery rates .
  • Controls : Include both healthy volunteers and hemophilia B patients to account for interindividual variability .
  • Analytical rigor : Report clear metrics (e.g., area under the curve, clearance rates) and adhere to ISTH guidelines for data reproducibility .

Q. What methodological challenges arise when interpreting discrepancies between Factor IX antigen levels and clotting activity in CRM⁺ variants like Niigata?

  • Assay limitations : Standard immunoassays may fail to detect conformational changes affecting function. Supplement with functional assays (e.g., chromogenic substrate tests) .
  • Data interpretation : Use molecular dynamics simulations to predict how Ala390Val disrupts substrate binding or cofactor interactions .
  • Controlled variables : Ensure consistent phospholipid composition and calcium concentrations in vitro to minimize experimental noise .

Q. How can conflicting in vitro and in vivo data on Factor IX activation pathways be resolved?

  • In vitro vs. in vivo models : In vitro studies prioritize Factor XIa-mediated activation, while in vivo data (e.g., Factor IX activation peptide quantification) highlight tissue factor (TF)-Factor VIIa dominance .
  • Methodological adjustments : Use immunoassays specific to Factor IX activation peptides (FIXP) to quantify in vivo TF pathway activity .
  • Patient cohorts : Compare FIXP levels in Factor VII-deficient vs. Factor XI-deficient individuals to isolate activation mechanisms .

Methodological Frameworks for Data Analysis

Q. What statistical approaches are critical for analyzing pharmacokinetic data in Factor IX studies?

  • Non-compartmental analysis (NCA) : Calculate half-life, volume of distribution, and clearance rates without assuming specific metabolic models .
  • Comparative metrics : Use bioequivalence testing (90% confidence intervals for AUC and Cₘₐₓ ratios) to evaluate new concentrates against standards .
  • Outlier management : Apply robust regression or non-parametric tests to address skewed data from hemophilia patient cohorts .

Q. How should researchers address reproducibility challenges in Factor IX functional assays?

  • Standardization : Follow ISTH protocols for reagent preparation (e.g., phospholipid vesicles, calcium concentrations) .
  • Inter-laboratory validation : Participate in external quality assurance programs to calibrate equipment and harmonize results .
  • Data reporting : Include detailed methods for enzyme sources (e.g., Factor XIa purity), incubation times, and substrate concentrations .

Tables for Comparative Analysis

Table 1: Key Methodological Differences Between this compound and Wild-Type Studies

ParameterThis compoundWild-Type Factor IX
Activation Rate Normal conversion to IXa by Factor XIaNormal
Catalytic Activity <5% Factor X activation capacity100%
Clinical Phenotype CRM⁺ hemophilia B (1–4% activity)Normal hemostasis

Table 2: Recommended Assays for Factor IX Functional Characterization

Assay TypeApplicationEvidence Source
Chromogenic Substrate Quantifies Factor X activation kinetics
Immunoassay (FIXP) Measures in vivo TF pathway activity
aPTT Screens for clotting activity deficiencies

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